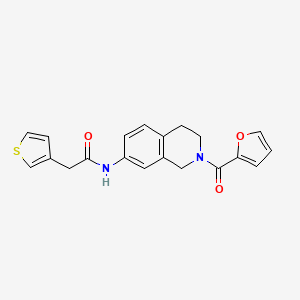
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Structure and Synthesis
The compound features a unique structure combining a furan-2-carbonyl group with a tetrahydroisoquinoline moiety and a thiophene ring. The molecular formula is C18H20N2O3S, with a molecular weight of approximately 348.43 g/mol.
Synthesis Overview:
- Formation of Furan-2-carbonyl Intermediate: This is typically synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂).
- Coupling Reaction: The furan-2-carbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine.
- Final Acetylation: The intermediate undergoes acetylation with thiophen-3-yl acetic acid to yield the target compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| HepG2 | 6.19 | Sorafenib | 9.18 |
| MCF-7 | 5.10 | Doxorubicin | 7.26 |
These findings suggest that this compound could be a promising lead compound in anticancer drug development.
Enzyme Inhibition Studies
The structural characteristics of this compound suggest potential applications in enzyme inhibition studies. It can serve as a probe to investigate the activity of specific enzymes involved in disease pathways. For example, compounds with similar furan and isoquinoline structures have shown to inhibit key enzymes such as:
- Topoisomerase II
- Protein Kinases
Case Studies and Research Findings
Recent studies have explored the pharmacological profiles of related compounds:
-
Isoquinoline Derivatives: These have been shown to possess anticancer activity against various cell lines including MCF-7 and A549.
- Findings: Some derivatives exhibited IC50 values as low as 0.72 µM against A549 cells.
-
Thiazolidinone Compounds: Modifications to similar frameworks have resulted in diverse biological activities including antidiabetic and antioxidant effects.
- Example: Certain derivatives showed significant cytotoxicity against HepG2 cells with IC50 values ranging from 5.1 to 22.08 µM.
Propiedades
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(10-14-6-9-26-13-14)21-17-4-3-15-5-7-22(12-16(15)11-17)20(24)18-2-1-8-25-18/h1-4,6,8-9,11,13H,5,7,10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNVLVVYYVQAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CSC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














